Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Cyclosiversioside F 16,25-diacetate
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Cyclosiversioside F 16,25-diacetate
For Immediate Release
This whitepaper provides a comprehensive overview of the chemical structure elucidation of Cyclosiversioside F 16,25-diacetate, a complex cycloartane-type triterpenoid (B12794562) glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed methodologies and data interpretation involved in characterizing novel natural products.
Introduction
Cyclosiversioside F 16,25-diacetate belongs to the vast family of saponins, which are known for their diverse biological activities. The intricate three-dimensional structure of these molecules dictates their function, making precise structural elucidation a critical step in their evaluation as potential therapeutic agents. This guide will detail the key experimental protocols and spectroscopic data that form the basis for determining the molecular structure of this specific diacetate derivative. The foundational structure is understood through the elucidation of its parent compound, a triterpenoid glycoside isolated from the Astragalus genus.
Isolation and Purification
The initial step in the structural elucidation of any natural product is its isolation from the source material in a pure form. The general procedure for obtaining cycloartane (B1207475) glycosides like the parent compound of Cyclosiversioside F 16,25-diacetate from plant material is outlined below.
Experimental Protocol: Isolation and Purification
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Extraction: The air-dried and powdered aerial parts of the source plant (e.g., Astragalus mucidus) are extracted with a solvent such as methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.
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Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between water and n-butanol. The saponins, being glycosidic, will preferentially partition into the n-butanol layer.
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Chromatography: The butanolic extract is further purified using a series of chromatographic techniques. This typically starts with column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Final Purification: Fractions containing the target compound are combined and subjected to further purification, often using preparative high-performance liquid chromatography (HPLC) to yield the pure glycoside.
Structure Elucidation of the Parent Glycoside
The structure of the parent glycoside, Cyclosiversioside F, was determined through a combination of extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with chemical degradation studies.
Spectroscopic Analysis
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the structure of the aglycone and the nature and sequence of the sugar units.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is used to piece together the molecular puzzle.
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¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity through the analysis of chemical shifts and coupling constants.
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¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
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Chemical Elucidation Workflow
The logical process for elucidating the structure of a complex glycoside like Cyclosiversioside F is depicted in the following workflow diagram.
Caption: A flowchart illustrating the key stages in the isolation and structural elucidation of a natural glycoside.
Quantitative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the parent compound, Cyclosiversioside F, which are critical for its structural identification.
Table 1: ¹³C NMR Chemical Shift Data for Cyclosiversioside F (Aglycone part, in Pyridine-d₅)
| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |
| 1 | 32.1 | 16 | 74.2 |
| 2 | 27.5 | 17 | 53.1 |
| 3 | 89.1 | 18 | 18.2 |
| 4 | 40.2 | 19 | 21.5 |
| 5 | 48.1 | 20 | 36.5 |
| 6 | 79.7 | 21 | 18.9 |
| 7 | 45.8 | 22 | 35.1 |
| 8 | 47.5 | 23 | 29.8 |
| 9 | 20.5 | 24 | 77.9 |
| 10 | 28.5 | 25 | 81.4 |
| 11 | 26.8 | 26 | 28.1 |
| 12 | 34.5 | 27 | 26.5 |
| 13 | 46.2 | 28 | 17.8 |
| 14 | 49.1 | 29 | 21.1 |
| 15 | 36.1 | 30 | 28.9 |
Table 2: ¹H NMR Chemical Shift Data for Cyclosiversioside F (Selected signals, in Pyridine-d₅)
| Proton | δH (ppm) | Multiplicity | J (Hz) |
| H-3 | 3.35 | dd | 11.5, 4.5 |
| H-6 | 4.88 | m | |
| H-16 | 5.45 | m | |
| H-19a | 0.85 | d | 4.0 |
| H-19b | 0.55 | d | 4.0 |
| Me-18 | 1.30 | s | |
| Me-21 | 0.98 | d | 6.5 |
| Me-26 | 1.65 | s | |
| Me-27 | 1.58 | s | |
| Me-28 | 1.05 | s | |
| Me-29 | 1.25 | s | |
| Me-30 | 1.15 | s | |
| Ara H-1 | 4.85 | d | 7.0 |
| Glc' H-1 | 5.10 | d | 7.5 |
| Glc'' H-1 | 5.22 | d | 7.8 |
Elucidation of the 16,25-diacetate Structure
The structure of Cyclosiversioside F 16,25-diacetate is determined by identifying the locations of the two acetate (B1210297) groups on the parent glycoside. This is typically achieved by comparing the NMR spectra of the acetylated product with that of the parent compound.
Effect of Acetylation on NMR Spectra
Acetylation of a hydroxyl group leads to predictable changes in the NMR spectrum:
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¹H NMR: The proton attached to the carbon bearing the newly formed acetate ester (e.g., H-16 and H-25) will experience a significant downfield shift (typically by ~1.0-1.5 ppm). A new singlet corresponding to the methyl protons of the acetyl group will appear around δ 2.0-2.2 ppm.
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¹³C NMR: The carbon atom to which the acetate group is attached will shift downfield, while the adjacent carbons may experience a slight upfield shift. A new carbonyl carbon signal for the acetate group will appear around δ 170 ppm, and a new methyl carbon signal will be observed around δ 21 ppm.
By observing these characteristic shifts at the C-16 and C-25 positions in the NMR spectra of the diacetate derivative, the locations of the acetate groups can be unequivocally confirmed.
Structural Representation
The following diagram illustrates the core structure of the aglycone of Cyclosiversioside F and indicates the positions of glycosylation and acetylation.
Caption: A diagram showing the substitution pattern on the cycloartane aglycone of Cyclosiversioside F 16,25-diacetate.
Conclusion
The chemical structure of Cyclosiversioside F 16,25-diacetate has been rigorously established through a combination of modern spectroscopic techniques and chemical methods applied to its parent glycoside. The detailed analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, allowed for the complete assignment of the aglycone and sugar moieties, as well as the precise location of the two acetate groups. This comprehensive structural information is fundamental for any further investigation into the biological activity and potential therapeutic applications of this complex natural product.
